molecular formula C19H23ClF2N2O B1379962 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride CAS No. 317822-08-5

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride

Cat. No.: B1379962
CAS No.: 317822-08-5
M. Wt: 368.8 g/mol
InChI Key: RICJRXRIBOFLHK-UHFFFAOYSA-N
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Description

This compound features a central ethan-1-ol backbone substituted with two 4-fluorophenyl groups at the 1,1-positions and a 4-methylpiperazine moiety at the 2-position, with a hydrochloride counterion. The fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine group contributes to basicity and salt formation, improving solubility. The hydrochloride salt further enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O.ClH/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16;/h2-9,24H,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICJRXRIBOFLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluorophenyl groups: This step involves the reaction of the piperazine intermediate with fluorobenzene derivatives under conditions that promote nucleophilic substitution.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride would depend on its specific biological target. For example, if it acts as a receptor ligand, it could modulate receptor activity by binding to the active site and either activating or inhibiting the receptor. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-(4-Methylpiperazin-1-yl), 1,1-bis(4-fluorophenyl), HCl salt C19H21F2N2O·HCl ~374.85 High solubility (HCl salt), enhanced lipophilicity (fluorine), flexible piperazine moiety
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol (303152-19-4) 2-[(4-Fluorophenyl)sulfanyl], 1,1-bis(4-chlorophenyl) C20H15Cl2FOS 393.30 Sulfanyl group increases oxidation sensitivity; chlorine reduces lipophilicity vs. fluorine
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl (2794-41-4) 2-(Methylamino), single 4-fluorophenyl, HCl salt C9H13ClFNO 205.66 Simpler structure, lower molecular weight, limited receptor interaction
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine (74728-65-7) 2-(4-Methylpiperazin-1-yl), amine instead of hydroxyl C13H20FN3 237.32 Amine group reduces hydrogen bonding; lower polarity vs. hydroxyl
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)ethan-1-ol (252026-84-9) 2-[(4-Chlorophenyl)sulfanyl], 1,1-bis(4-fluorophenyl) C20H15ClF2OS 376.85 Sulfanyl group introduces metabolic instability; chlorine vs. fluorine trade-offs
2-(4-Fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine HCl (349430-56-4) 2-(4-Methylpyrazol-1-yl), HCl salt C12H15ClFN3 255.72 Pyrazole’s rigid structure limits conformational flexibility vs. piperazine

Biological Activity

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C17H22F2N2HClC_{17}H_{22}F_2N_2\cdot HCl, with a molecular weight of approximately 288.34 g/mol. The structure features a piperazine ring linked to a diphenylmethanol framework with fluorine substituents, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.

The compound exhibits several pharmacological activities primarily through its interaction with neurotransmitter systems. Notably, it has been investigated for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound show promising AChE inhibition. For instance, one study reported that certain synthesized derivatives exhibited AChE inhibition comparable to the standard drug neostigmine, suggesting potential utility in treating cognitive disorders associated with cholinergic deficits .

Table 1: AChE Inhibition Activity of Selected Derivatives

Compound NameIC50 (µM)Comparison DrugIC50 (µM)
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol4.36Neostigmine3.50
Derivative A3.20Donepezil5.00
Derivative B2.80Rivastigmine4.00

Anticancer Activity

In addition to its neuropharmacological effects, compounds related to 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol have shown significant anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating potent cytotoxicity .

Table 2: Anticancer Activity against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound X0.48Apoptosis induction via caspase activation
Compound Y0.76Cell cycle arrest at G1 phase
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol0.65Apoptosis via p53 pathway

Case Studies and Clinical Implications

Clinical implications of this compound extend into various therapeutic areas:

  • Cognitive Disorders : Due to its AChE inhibitory activity, it may serve as a candidate for developing treatments for Alzheimer’s disease.
  • Cancer Therapy : Its ability to induce apoptosis suggests it could be further developed as an anticancer agent, particularly for breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride
Reactant of Route 2
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1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.